molecular formula C19H15BrO3 B1446924 3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one CAS No. 1378390-29-4

3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one

Cat. No. B1446924
M. Wt: 371.2 g/mol
InChI Key: NEADWTKOYDYIHL-UHFFFAOYSA-N
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Description

The compound is a derivative of benzoic acid, specifically a bromoacetyl derivative. Benzoic acid derivatives are commonly used in organic chemistry as precursors to various other compounds .


Chemical Reactions Analysis

Bromoacetyl compounds are often used as building blocks in the synthesis of heterocyclic compounds. They can react with a variety of nucleophiles, leading to the formation of a wide range of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Bromoacetyl derivatives are typically solid at room temperature .

Scientific Research Applications

  • Synthesis and Derivative Formation : One study explored the Hantzsch reaction of 3-(2-bromoacetyl)-4-hydroxy-chromen-2-one, leading to the synthesis of 3-(thiazol-4-yl)-4-hydroxy coumarines, demonstrating the compound's utility in creating thiazole derivatives (Sukdolak, Solujic, Manojlovic, Vukovic, & Krstić, 2004).

  • Microwave-Assisted Cyclization : Another study reported on microwave-assisted cyclization under mildly basic conditions to synthesize 6 H-Benzo[c]chromen-6-ones and their tetrahydro analogues, indicating the compound's role in efficient synthesis processes (Dao, Ho, Lim, & Cho, 2018).

  • Multicomponent Synthesis and Biological Evaluation : Research has been conducted on the multicomponent synthesis of certain derivatives of this compound and their subsequent biological evaluation, underlining the compound's relevance in pharmaceutical research (Merugu, Ponnamaneni, Varala, Adil, Khan, Siddiqui, & Vemula, 2020).

  • Environmental Friendly Synthesis Approaches : A study highlighted the synthesis of thiazolyl-pyrazolyl-chromene-2-one derivatives from a heterocyclic bromoacetyl derivative, emphasizing environmentally friendly reaction conditions (Mohamed, Rachedi, Hamdi, Bideau, Dejean, & Dumas, 2016).

  • Antimicrobial Activity : There's research on the synthesis of novel quinoline-pyrazoline-based coumarinyl thiazole derivatives from 3-(2-bromoacetyl)-2H-chromen-2-ones and their antimicrobial activity, showcasing the compound's potential in developing new antimicrobial agents (Ansari & Khan, 2017).

Safety And Hazards

Bromoacetyl compounds can be hazardous. They are typically harmful if swallowed and can cause serious eye irritation .

Future Directions

The future directions for this compound would depend on its specific applications. Bromoacetyl derivatives are versatile building blocks in organic synthesis, so they could potentially be used to synthesize a wide range of new compounds .

properties

IUPAC Name

3-(2-bromoacetyl)-5,9,10,11-tetrahydronaphtho[7,6-c]isochromen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrO3/c20-9-18(22)12-4-5-14-13(6-12)10-23-19-8-15-11(7-16(14)19)2-1-3-17(15)21/h4-8H,1-3,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEADWTKOYDYIHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2C(=O)C1)OCC4=C3C=CC(=C4)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one

Synthesis routes and methods I

Procedure details

3-Vinyl-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one (9.98 g, 36.1 mmol) was dissolved in a stirred solution of THF (70 mL), DMSO (70 mL) and H2O (35 mL). NBS (6.75 g, 37.9 mmol) was added in a single portion and the reaction mixture was stirred at RT for 33 min. Upon completion, the reaction medium was diluted with EtOAc and washed twice with H2O and once with brine. The organic phase was dried over MgSO4, filtered and concentrated under reduced pressure. The resulting crude bromohydrin was suspended in DCM (200 mL) and treated with activated MnO2 (62.7 g, 722 mmol). After stirring for 15 h at RT, the reaction mixture was filtered over celite and the filter cake was rinsed several times with DCM. The combined filtrate (˜400 mL) was treated with MeOH (˜100 mL) and the mixture was gradually concentrated under reduced pressure, causing solid material to precipitate from solution. When the liquid volume reached ˜200 mL, the solid was filtered off and rinsed with MeOH. The concentration/precipitation/filtration/rinsing sequence was performed 2× more, resulting in the collection of 3 crops of powdered 3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one (7.49 g, 56% over 2 steps).
Quantity
9.98 g
Type
reactant
Reaction Step One
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Quantity
35 mL
Type
reactant
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70 mL
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solvent
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70 mL
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6.75 g
Type
reactant
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
62.7 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one
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3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one
Reactant of Route 3
3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one
Reactant of Route 4
3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one
Reactant of Route 5
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3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one
Reactant of Route 6
3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one

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